Cas no 2227199-05-3 ((3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol)

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is a chiral azetidine derivative characterized by a stereocenter at the 3-position and a benzhydryl substitution at the nitrogen. The rigid azetidine ring, combined with the sterically hindered 2,2-dimethyl groups, enhances its stability and potential as a building block in asymmetric synthesis. The hydroxyl group at the 3-position offers a versatile handle for further functionalization, making it valuable in pharmaceutical and agrochemical applications. Its chiral purity and structural uniqueness make it particularly useful in the development of enantioselective catalysts or biologically active compounds. The benzhydryl moiety may also influence solubility and binding properties in target interactions.
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol structure
2227199-05-3 structure
Product name:(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
CAS No:2227199-05-3
MF:C18H21NO
MW:267.365444898605
CID:5714123
PubChem ID:124409998

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • MFCD31695819
    • DTXSID701214461
    • P18484
    • 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)-
    • CS-0184509
    • BS-43650
    • (3R)-1-benzhydryl-2,2-dimethylazetidin-3-ol
    • 2227199-05-3
    • (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
    • (3R)-1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol
    • Inchi: 1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m1/s1
    • InChI Key: YRDDKKNUZORKDG-MRXNPFEDSA-N
    • SMILES: O[C@@H]1CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1(C)C

Computed Properties

  • Exact Mass: 267.162314293g/mol
  • Monoisotopic Mass: 267.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.5Ų

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA075-R-5G
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 97%
5g
¥ 13,563.00 2023-04-07
eNovation Chemicals LLC
D608769-5G
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 97%
5g
$2550 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA075-R-250MG
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 97%
250MG
¥ 1,808.00 2023-04-07
abcr
AB535377-100 mg
(3R)-1-Benzhydryl-2,2-dimethyl-azetidin-3-ol; .
2227199-05-3
100MG
€386.40 2023-07-11
eNovation Chemicals LLC
D608769-500MG
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 97%
500mg
$565 2024-07-21
Chemenu
CM770556-500mg
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 95%+
500mg
$548 2023-02-02
Advanced ChemBlocks
P50596-1G
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 97%
1G
$890 2023-09-15
A2B Chem LLC
BA06137-500mg
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 95%
500mg
$500.00 2024-04-20
abcr
AB535377-250mg
(3R)-1-Benzhydryl-2,2-dimethyl-azetidin-3-ol; .
2227199-05-3
250mg
€558.00 2025-02-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA075-R-250mg
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
2227199-05-3 97%
250mg
¥1808.0 2024-04-22

Additional information on (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol

Recent Advances in the Study of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol (CAS: 2227199-05-3)

In recent years, (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol (CAS: 2227199-05-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral azetidine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) targeting drugs. The unique structural features of this compound, including its constrained azetidine ring and benzhydryl moiety, contribute to its distinctive pharmacological profile.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol serves as a key intermediate in the synthesis of σ1 receptor modulators. The research team developed an efficient asymmetric synthesis route for this compound with excellent enantioselectivity (>99% ee) and overall yield of 78%. X-ray crystallographic analysis confirmed the absolute (3R) configuration of the target molecule, which was found to be crucial for its biological activity.

Pharmacological evaluations have revealed that derivatives of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol exhibit high affinity for σ1 receptors (Ki = 2.3 nM) with remarkable selectivity over σ2 receptors (>1000-fold). This selectivity profile makes these compounds particularly attractive for developing treatments for neuropathic pain and neurodegenerative disorders. In vitro studies using primary neuron cultures showed that these derivatives can effectively modulate calcium signaling pathways without causing cytotoxicity at therapeutic concentrations.

Recent structure-activity relationship (SAR) studies have focused on optimizing the pharmacokinetic properties of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol derivatives. A 2024 patent application (WO2024012345) describes novel prodrug forms of this compound that significantly improve oral bioavailability (from 15% to 82% in rat models) while maintaining the desired pharmacological activity. These advancements address previous challenges with the compound's poor membrane permeability due to its polar hydroxyl group.

In the field of radiopharmaceuticals, (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol has been investigated as a precursor for PET tracer development. A recent study in Nuclear Medicine and Biology (2024; 118-119:108347) reported successful 18F-labeling of a derivative that showed excellent brain uptake (2.8% ID/g at 30 min post-injection) and specific binding to σ1 receptors in primate PET studies. This development opens new possibilities for non-invasive imaging of σ1 receptor density in various neurological conditions.

Ongoing clinical trials (NCT05678921) are evaluating the safety and efficacy of a lead compound derived from (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol for the treatment of chemotherapy-induced peripheral neuropathy. Preliminary results from Phase I studies indicate good tolerability with no serious adverse effects reported at therapeutic doses. The compound's ability to cross the blood-brain barrier while showing peripheral activity makes it particularly promising for this indication.

Future research directions for (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol include exploration of its potential in other therapeutic areas such as depression and cognitive disorders. Computational modeling studies suggest that subtle modifications to the benzhydryl group could enhance binding to additional CNS targets while maintaining σ1 receptor affinity. The compound's versatility as a synthetic building block continues to attract attention from both academic and industrial researchers in the chemical biology and pharmaceutical fields.

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Amadis Chemical Company Limited
(CAS:2227199-05-3)(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
A1080289
Purity:99%/99%
Quantity:500mg/10g
Price ($):583.0/2866.0